4-Methylumbelliferylguanidinobenzoate is a synthetic compound widely recognized for its application as a fluorogenic substrate in biochemical assays, particularly for measuring serine protease activity. This compound is particularly sensitive to various serine proteases, making it invaluable in research related to enzyme kinetics and proteolytic activity. It is classified under the category of fluorogenic substrates, which are compounds that release a fluorescent product upon enzymatic cleavage.
The compound is synthesized and supplied by various chemical manufacturers, including Sigma-Aldrich, where it is marketed for laboratory use. It has been referenced in numerous scientific studies due to its effectiveness in detecting and quantifying serine proteases involved in biological processes such as blood coagulation and immune responses .
4-Methylumbelliferylguanidinobenzoate falls under several classifications:
The synthesis of 4-methylumbelliferylguanidinobenzoate can be achieved through various organic chemistry techniques. One common method involves the reaction of 4-methylumbelliferone with guanidinobenzoic acid under controlled conditions to form the desired ester.
The molecular structure of 4-methylumbelliferylguanidinobenzoate features:
4-Methylumbelliferylguanidinobenzoate undergoes hydrolysis in the presence of serine proteases, leading to the release of methylumbelliferone, which exhibits fluorescence. This reaction can be monitored spectrophotometrically.
The mechanism by which 4-methylumbelliferylguanidinobenzoate functions involves:
4-Methylumbelliferylguanidinobenzoate has significant applications in various scientific fields:
This compound exemplifies a crucial tool for researchers investigating enzymatic processes, providing insights into both fundamental biochemistry and potential therapeutic applications.
4-Methylumbelliferylguanidinobenzoate (MUGB) is a synthetic fluorogenic substrate analogue with the systematic name (4-methyl-2-oxochromen-7-yl) 4-(diaminomethylideneamino)benzoate hydrochloride. Its molecular formula is C₁₈H₁₆ClN₃O₄, corresponding to a molecular weight of 373.79 Da for the anhydrous form. The compound crystallizes as a hydrate, though the exact hydration state varies between preparations. Structurally, MUGB integrates two critical moieties: a 4-methylumbelliferone (4-MU) group serving as the fluorophore and a 4-guanidinobenzoate group functioning as the protease recognition element. These are linked via an ester bond that is hydrolytically labile to serine protease activity [1] [9].
The guanidinium group provides strong specificity for trypsin-like serine proteases by mimicking the side chain of arginine or lysine residues, enabling efficient binding to the S1 pocket of these enzymes. X-ray crystallographic and kinetic studies reveal that the benzoate carbonyl carbon serves as the electrophilic center for nucleophilic attack by the catalytic serine residue, forming a tetrahedral intermediate. This interaction is stabilized by hydrogen bonding between the guanidinium group and aspartate/glutamate residues within the protease S1 pocket. The canonical SMILES representation is CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N.Cl, while the InChIKey is DAFWZROYEOVJAL-UHFFFAOYSA-N [3] [5] [9].
Table 1: Atomic Composition and Structural Identifiers of MUGB
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆ClN₃O₄ |
Molecular Weight | 373.79 Da (anhydrous) |
CAS Number | 34197-46-1 |
PubChem CID | 147561 |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N.Cl |
InChIKey | DAFWZROYEOVJAL-UHFFFAOYSA-N |
IUPAC Name | (4-methyl-2-oxochromen-7-yl) 4-(diaminomethylideneamino)benzoate hydrochloride |
MUGB exhibits distinct fluorescence shifts upon enzymatic hydrolysis, forming the highly fluorescent product 4-methylumbelliferone (4-MU). The intact MUGB molecule demonstrates minimal fluorescence due to quenching effects from the guanidinobenzoate moiety. However, upon protease-mediated cleavage of the ester bond, 4-MU is released, resulting in intense fluorescence detectable at specific wavelength pairs. The excitation (Ex) and emission (Em) maxima for 4-MU are environmentally sensitive, showing pH-dependent spectral shifts [1] [2] [4].
Under neutral or slightly acidic conditions (pH ~6.0), the protonated form of 4-MU exhibits excitation at 323 nm and emission at 464 nm. At higher pH or in the presence of proteases under physiological conditions, the deprotonated anionic form predominates, shifting the excitation maximum to 360 nm and emission to 449 nm. This property enables real-time monitoring of protease activity, as fluorescence intensity increases proportionally with substrate hydrolysis. The large Stokes shift (~90 nm) minimizes background interference, making MUGB exceptionally valuable for sensitive spectrofluorometric titrations of enzymes like trypsin, thrombin, chymotrypsin, and factor Xa [1] [2] [4].
Table 2: Fluorescence Properties of MUGB and Its Hydrolysis Product
Compound/State | Excitation (nm) | Emission (nm) | Conditions |
---|---|---|---|
Intact MUGB | Minimal fluorescence | ||
4-MU (Protonated) | 323 | 464 | pH 6.0 |
4-MU (Deprotonated) | 360 | 449 | Post-enzymatic hydrolysis |
The hydrolysis of MUGB follows a two-step kinetic mechanism characteristic of serine protease substrates: initial acylation of the enzyme's active site serine residue releases 4-MU, followed by slower deacylation to regenerate free enzyme. This process is highly sensitive to pH, temperature, and ionic strength. MUGB remains stable in solid form when stored desiccated at 2–8°C but undergoes gradual hydrolysis in aqueous solutions, particularly under alkaline conditions. Solubility is optimal in dimethyl sulfoxide (DMSO), with aqueous dilution possible for assay purposes [1] [5] [7].
Under physiological conditions (pH 7.4, 37°C), spontaneous hydrolysis is negligible, ensuring that fluorescence generation primarily reflects enzymatic activity. Studies demonstrate that MUGB hydrolysis follows pseudo-first-order kinetics when enzyme concentration is rate-limiting. The hydrolysis rate is substantially enhanced upon binding to target proteases due to precise orientation of the catalytic triad residues toward the scissile ester bond. For trypsin-like enzymes, the catalytic efficiency (kcat/KM) ranges from 10⁴ to 10⁶ M⁻¹s⁻¹, depending on the specific protease and reaction conditions. The released 4-MU exhibits photostability but requires protection from prolonged light exposure during quantitative measurements to prevent photobleaching [1] [3] [5].
Transient kinetic analyses reveal intricate thermodynamic changes during MUGB hydrolysis by serine proteases. Stopped-flow fluorescence studies with human trypsin 4 demonstrate that acylation involves a reversible formation of a tetrahedral intermediate preceding the acyl-enzyme complex. This step is characterized by a large negative enthalpy change (ΔH = -58 kJ/mol) and a substantial entropy decrease (ΔS = -210 J/mol·K), indicating significant structural ordering and potential conformational rearrangement within the enzyme's active site. Deacylation is consistently identified as the rate-limiting step for trypsin-like enzymes, with activation energies significantly higher than those for acylation [3] [6].
Comparative studies of wild-type trypsin 4 and its R193G mutant reveal dramatic thermodynamic differences. The R193G mutation reduces the enthalpy change during tetrahedral intermediate formation to ΔH = -22 kJ/mol and results in a positive entropy change (ΔS = +84 J/mol·K). This contrast highlights the critical role of residue 193 in modulating the energy landscape of catalysis—the bulky arginine side chain in the wild-type enzyme necessitates more extensive structural reorganization to accommodate the transition state. These rearrangements involve remote structural elements beyond the immediate active site, as evidenced by circular dichroism and hydrogen-deuterium exchange mass spectrometry. Such thermodynamic profiling explains the altered catalytic efficiency toward macromolecular substrates despite similar kinetics toward small molecules like MUGB [3] [8].
Table 3: Thermodynamic Parameters of MUGB Hydrolysis by Trypsin 4
Reaction Step | Kinetic Parameter | Wild-Type Trypsin 4 | R193G Mutant |
---|---|---|---|
Tetrahedral Intermediate Formation | ΔH (kJ/mol) | -58 ± 3 | -22 ± 2 |
ΔS (J/mol·K) | -210 ± 10 | +84 ± 8 | |
Acylation Rate Constant | k₂ (s⁻¹) | 42 ± 2 | 38 ± 3 |
Deacylation Rate Constant | k₃ (s⁻¹) | 0.15 ± 0.01 | 0.21 ± 0.02 |
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